N-[4-(benzyloxy)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-[4-(BENZYLOXY)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl ether group, a methanesulfonyl group, and a tetrahydrobenzoxazepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The benzyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl ether group would yield a benzaldehyde derivative, while reduction of the methanesulfonyl group would yield a thiol derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzyl ether and methanesulfonyl groups.
Medicine: It has potential as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(BENZYLOXY)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include:
N-[4-(BENZYLOXY)PHENYL]GLYCINAMIDE: This compound also contains a benzyl ether group and has similar chemical properties.
4-AMINO-N-[4-(BENZYLOXY)PHENYL]BUTANAMIDE: Another compound with a benzyl ether group, used in different applications.
Uniqueness
What sets N-[4-(BENZYLOXY)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H24N2O5S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
5-methylsulfonyl-N-(4-phenylmethoxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O5S/c1-32(28,29)26-16-15-23(31-22-10-6-5-9-21(22)26)24(27)25-19-11-13-20(14-12-19)30-17-18-7-3-2-4-8-18/h2-14,23H,15-17H2,1H3,(H,25,27) |
InChI Key |
ZPQNANILUXAQEC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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